molecular formula C16H16ClN3O3 B2668903 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 2034418-75-0

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2668903
CAS RN: 2034418-75-0
M. Wt: 333.77
InChI Key: YPDAVTKZIMKFPJ-UHFFFAOYSA-N
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Description

“N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains a chlorophenyl group, a hydroxypropyl group, and a pyridinyl group linked by an oxalamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxalamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are related to the compound . This method is operationally simple and high yielding, suggesting a broad utility for synthesizing anthranilic acid derivatives and oxalamides, which could be applicable to related compounds like "N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide" (Mamedov et al., 2016).

Hydrogen Bonding and Molecular Interactions

Research on pyridine N-oxides, which share structural similarities with the compound , highlights the significance of hydrogen bonding in forming crystalline complexes. Dega-Szafran et al. (1997) investigated such interactions, which are crucial for understanding the molecular assembly and potentially designing new materials with desired properties (Dega-Szafran et al., 1997).

Electrocatalysis and Polymerization

The study of nickel complexes for ethylene polymerization by Rojas et al. (2007) demonstrates the utility of metal-ligand complexes in catalysis, which could be extrapolated to the catalytic potential of compounds like "this compound" in various organic reactions and polymer synthesis (Rojas et al., 2007).

Supramolecular Chemistry

Lee (2010) explored the hydrogen-bonded supramolecular networks of N,N'-bis(4-pyridylmethyl)oxalamide, a compound related to the one , demonstrating the importance of such interactions in forming extended supramolecular architectures. This research underlines the potential of "this compound" in constructing novel supramolecular materials (Lee, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications in more detail. This could include experimental studies to determine its physical and chemical properties, as well as theoretical studies to predict its behavior .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-12-4-1-3-11(9-12)14(21)6-8-19-15(22)16(23)20-13-5-2-7-18-10-13/h1-5,7,9-10,14,21H,6,8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAVTKZIMKFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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